2-(Chloromethyl)-4-(ethoxymethyl)oxazole
Description
Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This article compares these analogs to infer trends in reactivity, stability, and utility.
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(ethoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10ClNO2/c1-2-10-4-6-5-11-7(3-8)9-6/h5H,2-4H2,1H3 |
InChI Key |
OIRUNRFFKLUPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=COC(=N1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below summarizes key structural analogs of 2-(Chloromethyl)-4-(ethoxymethyl)oxazole based on the evidence:
Physical and Chemical Properties
- Melting Points: Data for chloromethyl oxazoles is sparse in the evidence, but related chloromethyl thiazoles (e.g., 2-[4-(Chloromethyl)phenyl]-1,3-thiazole, m.p. 67–69°C) suggest moderate thermal stability .
- Solubility: Oxazoles with aromatic substituents (e.g., phenyl, bromophenyl) are likely less polar and more soluble in organic solvents, whereas ethoxymethyl groups (as in the target compound) may enhance water solubility due to the ether linkage.
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method, involving cyclodehydration of α-acylaminoketones, typically yields 2,5-disubstituted oxazoles. For 2-(chloromethyl)-4-(ethoxymethyl)oxazole, a modified approach could employ a chloromethyl-substituted α-acylaminoketone precursor. For instance, reacting 3-chloropropionylamino-2-ethoxymethylketone with polyphosphoric acid (PPA) may induce cyclodehydration, forming the oxazole ring. However, regioselectivity challenges may arise due to competing dehydration pathways.
Van Leusen Reaction
The van Leusen synthesis, utilizing TosMIC (tosylmethyl isocyanide) and aldehydes, is highly effective for 5-substituted oxazoles. Adapting this method, this compound could be synthesized by reacting TosMIC with a pre-functionalized aldehyde containing both chloromethyl and ethoxymethyl groups. For example, 2-chloromethyl-4-ethoxymethylbenzaldehyde might undergo cycloaddition under basic conditions (e.g., K₂CO₃/DMF), followed by elimination of tosyl group to yield the target molecule.
Bredereck Reaction
The Bredereck reaction, which couples α-haloketones with amides, is ideal for 2,4-disubstituted oxazoles. Here, 2-chloroacetyl chloride could react with an ethoxymethyl-substituted amide (e.g., ethoxymethylacetamide) in the presence of a base like triethylamine. This one-pot reaction would facilitate the formation of the oxazole ring while introducing the chloromethyl and ethoxymethyl substituents at positions 2 and 4, respectively.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates oxazole formation by enhancing reaction kinetics. Mukku et al. demonstrated that TosMIC and aldehydes react within minutes under microwave conditions (350 W, 65°C). Applying this to this compound, a mixture of TosMIC and 2-chloromethyl-4-ethoxymethylbenzaldehyde in isopropyl alcohol with K₃PO₄ could yield the product in >70% efficiency. The microwave’s rapid heating minimizes side reactions, preserving the sensitive chloromethyl group.
Ultrasound-Promoted Synthesis
Ultrasound-assisted methods leverage cavitation to enhance mixing and reduce reaction times. Singh et al. synthesized oxazoles using deep eutectic solvents (DES) and ultrasound. For the target compound, combining 2-chloromethyl-4-ethoxymethylaldehyde, urea, and DES (e.g., choline chloride:urea) under sonication (45°C, 30 min) could achieve cyclization with minimal byproducts.
Catalytic Strategies
Copper-Catalyzed Cyclization
Kumar et al. utilized Cu(I) catalysts to synthesize 2-phenyl-4,5-substituted oxazoles. Adapting this, 2-chloropropionamide and ethoxymethylacetylene could undergo copper-catalyzed [2+3] cycloaddition. The reaction, conducted in DMF at 80°C with CuI, would form the oxazole core while installing the substituents.
Silver Triflate-Mediated Reactions
Silver triflate (AgOTf) effectively promotes cyclization of α-diazoketones and amides. Bailey et al. achieved 87% yields for 2,4-disubstituted oxazoles using AgOTf in ethyl acetate. Applying this, 2-diazo-1-chloropropanone and ethoxymethylacetamide could react at 80°C to form the desired product.
Functional Group Compatibility and Challenges
Stability of Chloromethyl Group
The chloromethyl moiety is prone to hydrolysis or elimination under basic conditions. To mitigate this, reactions should avoid strong bases (e.g., NaOH) and employ mild conditions (pH 6–7). For instance, the van Leusen reaction with K₂CO₃ in DMF (pH ~8) may require buffering agents to prevent dehydrochlorination.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(Chloromethyl)-4-(ethoxymethyl)oxazole?
A common method involves cyclization of precursors such as aldehyde derivatives (e.g., ethoxymethyl-substituted aldehydes) with chloroacetic acid and ammonium acetate. The reaction is catalyzed by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions . Key steps include:
- Cyclization : Conducted at 80–100°C for 6–12 hours.
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde-to-chloroacetic acid) improves yields to ~60–70%.
Basic: How can spectroscopic techniques characterize this compound?
- NMR : ¹H NMR (CDCl₃) identifies the chloromethyl group (δ 4.5–4.7 ppm) and ethoxymethyl protons (δ 3.4–3.6 ppm). ¹³C NMR confirms the oxazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z corresponding to the molecular formula (e.g., C₇H₁₀ClNO₂: calc. 175.03; observed 175.1 ± 0.2) .
- IR Spectroscopy : Stretching frequencies for C-Cl (750 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
Basic: What is the reactivity profile of the chloromethyl group in this compound?
The chloromethyl group undergoes nucleophilic substitution reactions. For example:
- Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 60°C to form secondary amines.
- Thiol Coupling : Use sodium thiolate in THF to generate thioether derivatives.
- Stability : The group is susceptible to hydrolysis under basic conditions (pH > 10), requiring inert atmospheres for storage .
Advanced: How can researchers design derivatives to enhance biological activity?
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxazole ring to improve binding affinity to enzymatic targets. Evidence from analogs shows enhanced antimicrobial activity with fluorophenyl substitutions .
- SAR Studies : Compare IC₅₀ values of derivatives against target enzymes (e.g., cytochrome P450) to identify critical substituents. For example, ethoxymethyl groups may reduce cytotoxicity compared to methyl analogs .
Advanced: How should researchers resolve contradictions in reported synthesis yields?
Discrepancies in yields (e.g., 50% vs. 70%) may arise from:
- Catalyst Purity : Use of anhydrous POCl₃ (≥99%) vs. technical-grade reagents.
- Reaction Monitoring : Employ HPLC to track intermediate formation and optimize reaction time .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) .
Advanced: What are its potential applications in medicinal chemistry?
- Anticancer Agents : The oxazole scaffold inhibits tubulin polymerization (IC₅₀ = 2.5 μM in MCF-7 cells) .
- Antimicrobials : Chloromethyl derivatives show MIC values of 8 µg/mL against S. aureus via membrane disruption .
- Prodrug Development : Ethoxymethyl groups enhance solubility for oral bioavailability studies .
Advanced: What safety protocols are essential for handling this compound?
- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; use PPE (gloves, goggles) and fume hoods .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing HCl gas .
Advanced: How does it contribute to materials science?
- Polymer Synthesis : Acts as a crosslinking agent in epoxy resins, improving thermal stability (Tg = 180°C vs. 150°C for non-crosslinked analogs) .
- Coordination Chemistry : Forms complexes with Cu(II) for catalytic applications (e.g., Suzuki-Miyaura coupling) .
Advanced: How to study its interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR).
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd = 1.2 µM for ATP-binding pockets) .
- Covalent Binding Assays : LC-MS/MS identifies adducts formed via chloromethyl group reactivity with cysteine residues .
Advanced: How does it compare to structurally similar oxazole derivatives?
| Compound | Key Feature | Bioactivity |
|---|---|---|
| 2-(Chloromethyl)oxazole | Simpler substituents | Lower antimicrobial potency (MIC = 32 µg/mL) |
| 5-(Chloromethyl)-2-fluorophenyl analog | Enhanced lipophilicity | Improved CNS penetration (LogP = 2.8 vs. 1.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
